molecular formula C19H16ClFN2OS B2821994 2-chloro-6-fluoro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide CAS No. 1448030-74-7

2-chloro-6-fluoro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide

Katalognummer: B2821994
CAS-Nummer: 1448030-74-7
Molekulargewicht: 374.86
InChI-Schlüssel: ZSODPXUMKDFKPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-6-fluoro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide is a cell-permeable benzamide derivative that functions as a potent and selective ATP-competitive inhibitor of the Salt-Inducible Kinase (SIK) family, with particular efficacy against SIK2 and SIK3 isoforms source . This compound has emerged as a critical pharmacological tool for probing the complex biology of SIK signaling pathways, which are key regulators of inflammatory responses, metabolic processes, and circadian rhythm source . Its research value is prominently demonstrated in immunology, where it mimics the anti-inflammatory effects of IL-10 by inhibiting SIK2, thereby promoting the production of IL-10 and other regulatory mediators in macrophages source . Furthermore, its application extends to cancer research, where SIK inhibition is being explored for its effects on tumor cell signaling and survival, and to neuroscience, for investigating the role of SIKs in neuronal function and circadian clock regulation. By potently blocking SIK kinase activity, this inhibitor enables researchers to dissect downstream signaling cascades involving the phosphorylation of CREB-regulated transcription coactivators (CRTCs) and subsequent gene expression programs, providing profound insights into disease mechanisms and potential therapeutic targets source .

Eigenschaften

IUPAC Name

2-chloro-6-fluoro-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2OS/c1-11-6-3-4-7-13(11)19-23-12(2)16(25-19)10-22-18(24)17-14(20)8-5-9-15(17)21/h3-9H,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSODPXUMKDFKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=C(C=CC=C3Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs identified in the evidence: NRMA-6 (), BP 27384/27385 (), and triazole-thiones (). Key differences in structure, synthesis, and physicochemical properties are highlighted.

Structural and Functional Group Analysis

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Key Functional Groups
Target Compound Benzamide-thiazole 2-Cl, 6-F; o-tolyl (thiazole), 4-methyl (thiazole) Amide, Thiazole, Halogens
NRMA-6 () Thiazole-thioether 4-(Trifluoromethyl)phenyl, methyl Thioether, Trifluoromethyl
BP 27384 () Thiazolecarboxamide 2-Chloro-6-methylphenyl, pyrimidinyl, piperazinyl Amide, Piperazine, Pyrimidine
Triazole-thiones ( [7–9]) Triazole-thione Phenylsulfonyl, 2,4-difluorophenyl Triazole, Thione, Sulfonyl

Key Observations:

Target vs. NRMA-6 :

  • The target’s amide linkage contrasts with NRMA-6’s thioether , which may reduce metabolic stability but enhance hydrogen-bonding capacity.
  • The o-tolyl group (target) vs. trifluoromethylphenyl (NRMA-6) impacts lipophilicity and electronic effects, with the latter likely increasing resistance to oxidative metabolism.

Target vs.

Target vs. Triazole-thiones :

  • The triazole-thiones lack a benzamide core but feature sulfonyl and difluorophenyl groups , which may improve solubility and steric bulk compared to the target’s halogenated benzamide.

Physicochemical and Spectral Properties

Table 3: Spectral and Property Data
Compound IR Data NMR/MS Highlights
Target Compound Not available in evidence. Not available in evidence.
NRMA-6 Not provided. HRMS: [M+1]⁺ 384.1958 (C₂₆H₂₆NO₂)
Triazole-thiones νC=S: 1247–1255 cm⁻¹; No νC=O ¹H-NMR confirms thione tautomer dominance.

Key Insights :

  • The absence of C=O IR bands in triazole-thiones confirms cyclization, a critical quality-control step. For the target compound, analogous spectral analysis (e.g., amide νC=O ~1660 cm⁻¹) would be essential to verify structure.
  • NRMA-6’s HRMS data exemplifies precision in mass verification, a standard practice for validating synthetic outcomes.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-6-fluoro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step organic reactions, starting with the formation of the thiazole core. Key steps include:

  • Thiazole ring formation : Condensation of thiourea with α-haloketones under acidic or basic conditions, followed by functionalization with o-tolyl and methyl groups .
  • Benzamide coupling : Amidation via coupling agents (e.g., HATU or EDC) between the thiazole intermediate and 2-chloro-6-fluorobenzoic acid derivatives .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures improves purity (>95%). Optimize stoichiometry (1.2:1 molar ratio of benzoyl chloride to amine intermediate) and reaction time (12–24 hours) to enhance yields (60–75%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure and purity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl group at C4 of thiazole, o-tolyl protons at δ 7.2–7.5 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 344.77 for C17H14ClFN4O) .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>98%) and detect trace impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents (e.g., chloro, fluoro, o-tolyl) on biological activity?

  • Rational design : Replace chloro/fluoro with other halogens (e.g., bromo) or electron-withdrawing groups (e.g., nitro) to assess effects on target binding .
  • In vitro assays : Test derivatives against enzyme targets (e.g., kinases, PPAR subtypes) using fluorescence polarization or luciferase reporter assays. Compare EC50 values (e.g., PPARδ EC50 = 55 nM for analogous thiazole derivatives) .
  • Molecular docking : Map substituent interactions with active sites (e.g., hydrophobic pockets accommodating o-tolyl groups) using software like AutoDock Vina .

Q. What experimental strategies resolve contradictions in reported biological activity data, such as conflicting enzyme inhibition profiles?

  • Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and replicate under consistent conditions (pH, temperature) .
  • Off-target screening : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding .
  • Meta-analysis : Compare data across studies with similar substituents (e.g., benzothiazole derivatives showing consistent PPARδ agonism) .

Q. How can researchers optimize pharmacokinetic properties (e.g., solubility, metabolic stability) for in vivo studies?

  • Solubility enhancement : Use co-solvents (e.g., PEG 400) or formulate as nanoparticles via solvent evaporation .
  • Metabolic profiling : Incubate with liver microsomes (human/rat) to identify major metabolites (e.g., CYP3A4-mediated oxidation). Introduce methyl groups to block metabolic hotspots .
  • Blood-brain barrier (BBB) penetration : Predict logP (2.8–3.5) and polar surface area (<90 Ų) using QSPR models. Synthesize prodrugs (e.g., ester derivatives) to enhance CNS delivery .

Q. What are the challenges in validating this compound’s mechanism of action, and how can orthogonal assays address them?

  • Target identification : Combine CRISPR-Cas9 knockout models with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Pathway analysis : Use RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis markers like caspase-3 activation) .
  • Negative controls : Compare activity against structurally related but inactive analogs (e.g., lacking the fluoro substituent) .

Methodological Guidance

Q. How should stability studies be conducted to assess shelf-life and storage conditions?

  • Forced degradation : Expose to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC (e.g., hydrolysis of the amide bond at pH < 3) .
  • Long-term storage : Store at –20°C under argon, with desiccants to prevent hygroscopic degradation .

Q. What in vitro and in vivo models are appropriate for evaluating anticancer or anti-inflammatory potential?

  • In vitro : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) and LPS-stimulated macrophages (e.g., RAW264.7) to measure IC50 values .
  • In vivo : Administer orally (10–50 mg/kg) in xenograft models (e.g., HT-29 colon cancer) or DSS-induced colitis mice. Monitor tumor volume/colon inflammation weekly .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.